4-Methoxy-4'-trifluoromethyl-biphenyl
Description
Contextualization within Substituted Biphenyl (B1667301) Chemical Research
Substituted biphenyls are a class of organic compounds that feature a biphenyl core—two benzene (B151609) rings linked by a single bond—adorned with one or more functional groups. This structural motif is of considerable interest to researchers due to its prevalence in medicinally active compounds, natural products, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The biphenyl structure provides a rigid yet conformationally flexible backbone that can be precisely modified to fine-tune the properties of a molecule. researchgate.net
The functionalization of the biphenyl core is a key strategy in synthetic chemistry to create novel molecules with desired activities. arabjchem.org Researchers utilize various synthetic methodologies, including cross-coupling reactions like the Suzuki-Miyaura reaction, to introduce substituents at specific positions on the phenyl rings. rsc.orgacs.org These modifications can influence a wide range of characteristics, from pharmacological activity to the material's physical state. researchgate.netarabjchem.org Fluorinated biphenyls, for example, are sought after for their chemical stability and unique electronic properties, making them valuable in the development of liquid crystal displays (LCDs) and organic semiconductors. rsc.org The study of compounds like 4-Methoxy-4'-trifluoromethyl-biphenyl falls squarely within this research paradigm, where the interplay between the biphenyl scaffold and its substituents is explored to unlock new applications.
Significance of Methoxy (B1213986) and Trifluoromethyl Moieties in Organic Chemistry Research
The properties of this compound are largely dictated by its two functional groups: the methoxy (-OCH₃) group and the trifluoromethyl (-CF₃) group. Each of these moieties imparts distinct and powerful effects on the biphenyl core.
Conversely, the trifluoromethyl group is a potent electron-withdrawing group, a property stemming from the high electronegativity of the three fluorine atoms. wikipedia.orgfiveable.me This group is highly valued in pharmaceutical and agrochemical research for its ability to significantly enhance a molecule's metabolic stability, lipophilicity (fat-solubility), and cell membrane permeability. fiveable.memdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the biological half-life of a drug. fiveable.memdpi.com Its steric bulk is comparable to a methyl group, allowing it to act as a bioisostere, replacing a methyl or chloro group to fine-tune a molecule's biological activity and physical properties. wikipedia.org
The combination of an electron-donating methoxy group on one phenyl ring and a strong electron-withdrawing trifluoromethyl group on the other creates a "push-pull" electronic system within the this compound molecule. This electronic asymmetry is a key feature that drives much of the research interest in this compound.
Overview of Academic Research Directions for this compound
Academic research on this compound has primarily focused on its utility as a synthetic intermediate and a building block for more complex molecules with specific functional properties. Its unique electronic structure makes it a valuable precursor in several areas:
Liquid Crystals: The rigid, rod-like shape of the biphenyl core, combined with the polar trifluoromethyl group, makes this and related structures candidates for the development of liquid crystal materials. researchgate.netfigshare.com Research in this area explores how the substitution pattern on the biphenyl scaffold influences the temperature range and type of liquid crystalline phases (e.g., nematic, smectic). figshare.com Fluorinated biphenyls are particularly important for creating liquid crystals with specific dielectric anisotropy for display applications. nsf.gov
Medicinal Chemistry: The compound serves as a scaffold for the synthesis of potential therapeutic agents. For instance, it has been used in projects aimed at synthesizing inhibitors of enzymes like human lactate (B86563) dehydrogenase A (hLDHA), which is a target in cancer therapy. mdpi.com The biphenyl structure provides a framework to which other pharmacologically active groups can be attached, with the methoxy and trifluoromethyl groups helping to optimize the molecule's interaction with its biological target. mdpi.com
Organic Synthesis: this compound is a product of and a reactant in fundamental organic reactions, particularly palladium-catalyzed cross-coupling reactions. mdpi.com Studies often detail the synthesis of this compound or use it as a starting material to build larger, more complex molecular architectures. For example, it can be a component in the synthesis of novel imines that are precursors to quinoline (B57606) derivatives, a class of compounds with significant pharmacological properties. mdpi.com
The physical and chemical properties of this compound are foundational to its application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| CAS Number | 10355-12-1 |
| Appearance | White Powder |
Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
10355-12-1 |
|---|---|
Molecular Formula |
C14H11F3O |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-methoxy-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3O/c1-18-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15,16)17/h2-9H,1H3 |
InChI Key |
KQXWJYJLFZWYHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Methoxy 4 Trifluoromethyl Biphenyl
Methodologies for Biphenyl (B1667301) Core Construction
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions represent the most prevalent and versatile methods for constructing C-C bonds in biaryl synthesis. researchgate.net These reactions offer high yields and broad functional group tolerance under relatively mild conditions. tcichemicals.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, pairing an organoboron compound with an organic halide or triflate. For the synthesis of 4-Methoxy-4'-trifluoromethyl-biphenyl, this typically involves the reaction of a methoxy-substituted phenylboronic acid with a trifluoromethyl-substituted aryl halide, or vice versa. mdpi.comnih.gov
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three primary steps:
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromobenzotrifluoride or 4-iodoanisole) to a palladium(0) complex. This step forms a Pd(II) intermediate. The reactivity order for the halide is I > Br > OTf >> Cl. tcichemicals.com
Transmetalation: The organoboron species (e.g., 4-methoxyphenylboronic acid) is activated by a base, forming a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. This step is often the rate-determining step in the cycle.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex to form the desired biphenyl product, this compound. This step also regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Optimization Parameters
The efficiency and yield of the Suzuki-Miyaura coupling are highly dependent on several key parameters:
Catalyst: Palladium catalysts are central to the reaction. Common precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.comnih.gov The choice of catalyst can influence reaction rates and catalyst stability. For instance, palladacycle pre-catalysts are known for their high activity, enabling lower catalyst loadings. nih.gov
Ligand: Ligands, typically phosphines, are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Electron-rich and bulky phosphine ligands, such as RuPhos, SPhos, and XPhos (a "Buchwald-type" ligand), often enhance the rate of oxidative addition and reductive elimination, which is particularly important when using less reactive aryl chlorides. acs.orgrsc.org
Base: A base is required to activate the boronic acid for transmetalation. The choice of base is critical and can affect reaction yield and selectivity. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govresearchgate.net The strength and solubility of the base must be matched to the specific substrates and solvent system.
Solvent: The solvent system plays a significant role in solubilizing reactants and influencing reaction kinetics. A variety of solvents can be used, often as aqueous mixtures. Common choices include toluene, ethanol/water, and methanol/water mixtures. nih.govgoogle.com The use of aqueous solvents is often considered a "Green Chemistry" approach. tcichemicals.com
The following table summarizes representative conditions for the synthesis of this compound and related structures via Suzuki-Miyaura coupling.
*HPS: Hypercrosslinked Polystyrene
While the Suzuki-Miyaura coupling is widely used, other transition metal-catalyzed reactions are also employed for the synthesis of biphenyl cores and analogous structures. researchgate.net These methods differ primarily in the organometallic nucleophile used:
Negishi Coupling: Utilizes an organozinc reagent.
Stille Coupling: Employs an organotin (stannane) reagent.
Kumada Coupling: Involves a Grignard (organomagnesium) reagent.
These reactions also typically rely on palladium or nickel catalysts and offer alternative pathways that can be advantageous for specific substrates, particularly when the corresponding organoboron compound is unstable or difficult to prepare. researchgate.net
Alternative Synthetic Routes to this compound and Related Structures
Beyond traditional cross-coupling methods, other routes have been explored for biphenyl synthesis. One such method involves a photochemical aryl-aryl coupling. This approach uses soluble aryl diazonium trifluoroacetates which, upon irradiation with UV-A light, generate an aryl radical. This reactive species can then undergo a direct C-H arylation with another arene to form the biphenyl linkage without the need for a metal catalyst. researchgate.net Another classical approach is the methylation of a pre-existing biphenyl scaffold, for example, the reaction of 4-phenylphenol with dimethyl sulfate in the presence of a base to yield 4-methoxybiphenyl. prepchem.com
Chemical Reactivity and Functional Group Transformations
The reactivity of this compound is largely dictated by the electronic properties of its two distinct substituents. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, activating the ring it is attached to for electrophilic aromatic substitution. Conversely, the trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group, deactivating its ring towards electrophilic attack but activating it for nucleophilic substitution.
Substitution Reactions (e.g., Nucleophilic Aromatic Substitution)
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides and other aromatic systems bearing strong electron-withdrawing groups. libretexts.org The trifluoromethyl group on the biphenyl core strongly polarizes its aromatic ring, making the positions ortho and para to it susceptible to nucleophilic attack.
The generally accepted mechanism for SₙAr involves a two-step addition-elimination process. A nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing -CF₃ group is crucial for stabilizing this negatively charged intermediate. In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. For a nucleophilic substitution to occur on the trifluoromethyl-substituted ring of this compound, a suitable leaving group (like a halide) would need to be present at an ortho or para position. libretexts.org The methoxy group, being electron-donating, does not activate its ring for nucleophilic attack and can, in some contexts, act as a leaving group itself under harsh conditions. stackexchange.com
An in-depth examination of this compound reveals a compound of significant interest in synthetic organic chemistry. This article focuses exclusively on its synthetic methodologies, the reactivity of its core structure through oxidation and reduction, and the potential for chemical modifications to its peripheral functional groups.
2 Oxidation and Reduction Pathways of the Biphenyl Scaffold
The reactivity of the this compound scaffold towards oxidation and reduction is dictated by the electronic properties of its substituents. The methoxy (-OCH₃) group is electron-donating, activating its attached phenyl ring towards electrophilic attack and oxidation. Conversely, the trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deactivating its phenyl ring towards oxidation but potentially making it more susceptible to nucleophilic or reductive processes under specific conditions.
Oxidation Pathways: The biphenyl scaffold of this molecule presents two distinct aromatic rings for oxidative transformation. The methoxy-substituted ring is the more probable site of initial oxidation due to the electron-donating nature of the methoxy group, which increases the electron density of the ring.
Electrochemical and Chemical Oxidation: In electrochemical oxidation processes, methoxy-substituted aromatic compounds can be oxidized to form quinone-like structures.
Metabolic Oxidation: In biological systems, enzymes such as cytochrome P450 are known to catalyze the O-demethylation of methoxy groups on aromatic rings, converting them into hydroxyl groups. nih.gov This represents a primary oxidative pathway. The trifluoromethyl-substituted ring is generally resistant to oxidation due to the deactivating effect of the -CF₃ group.
Reduction Pathways: The reduction of the biphenyl scaffold is less straightforward and typically requires specific reagents or conditions.
Catalytic Hydrogenation: Under standard catalytic hydrogenation conditions, the aromatic rings are generally stable. Harsh conditions (high pressure and temperature) would be required to reduce the biphenyl core, likely leading to a mixture of products.
3 Derivatization Studies of Methoxy and Trifluoromethyl Groups (e.g., peripheral modifications)
Peripheral modifications of the methoxy and trifluoromethyl groups on the biphenyl scaffold allow for the synthesis of a diverse range of derivatives. These transformations target the functional groups without altering the core biphenyl structure.
Derivatization of the Methoxy Group: The most common derivatization of the methoxy group is its conversion to a hydroxyl group via O-demethylation. This transformation is a key step as the resulting phenol (B47542) is a versatile intermediate for further functionalization.
O-Demethylation with Lewis Acids: Strong Lewis acids are effective reagents for cleaving the methyl-ether bond. Boron tribromide (BBr₃) is a highly effective, albeit strong, reagent for this purpose, typically used at low temperatures. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid that can achieve demethylation, often requiring heating. chem-station.com
O-Demethylation with Brønsted Acids: Concentrated solutions of strong Brønsted acids, such as 47% hydrobromic acid (HBr), can be used to cleave the ether linkage upon heating. chem-station.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion on the methyl group. chem-station.com
O-Demethylation with Thiolates: Nucleophilic demethylation using alkyl thiols, such as 1-dodecanethiol in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP), provides an alternative under basic conditions, avoiding the use of harsh acids. chem-station.com
The resulting hydroxyl group can subsequently undergo various reactions, including etherification or esterification, to introduce a wide array of other functional groups.
Derivatization of the Trifluoromethyl Group: The trifluoromethyl group is known for its exceptional stability, and its derivatization requires specific and often vigorous reaction conditions. tcichemicals.com
Hydrolysis to Carboxylic Acid: The -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group. This transformation is challenging but can be achieved under harsh conditions, for instance, using fuming sulfuric acid in the presence of boric acid. rsc.org A combination of lithium tert-butoxide (LiO-t-Bu) and cesium fluoride (CsF) has also been reported for the formal hydrolysis of trifluoromethyl arenes. thieme-connect.com
Nucleophilic Substitution of Fluorine: While the C-F bonds are very strong, nucleophilic attack on the trifluoromethyl group is possible under certain circumstances. Reactions of trifluoromethyl-substituted aromatics with nucleophiles can lead to the displacement of fluoride ions, particularly if the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). acs.orgnih.gov
Reductive Functionalization: Methods for the selective C-F bond activation and substitution have been developed. For example, a fluoride-initiated coupling reaction between trifluoromethylarenes and allylsilanes can lead to allylated α,α-difluorobenzylic compounds, demonstrating a pathway for C-F substitution. acs.org
These derivatization strategies highlight the chemical versatility of this compound, allowing for its modification at either end of the molecule to generate new chemical entities.
Advanced Spectroscopic and Crystallographic Elucidation of 4 Methoxy 4 Trifluoromethyl Biphenyl Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 4-Methoxy-4'-trifluoromethyl-biphenyl in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the molecular framework can be assembled.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum provides a definitive count of the different types of protons and their neighboring environments. For this compound, the spectrum displays characteristic signals for both aromatic rings and the methoxy (B1213986) substituent.
In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows a singlet for the methoxy group (–OCH₃) protons at approximately 3.86 ppm. rsc.org The aromatic region, between 7.00 and 7.70 ppm, reveals the substitution pattern. The protons on the methoxy-substituted ring appear as a doublet around 7.00 ppm (H-3, H-5) and another doublet around 7.54 ppm (H-2, H-6). rsc.org The trifluoromethyl-substituted ring also presents two doublets, which often appear as a multiplet centered around 7.65 ppm, corresponding to the four protons (H-2', H-3', H-5', H-6'). rsc.org The integration of these signals confirms the presence of 3 protons for the methoxy group and 8 protons in the aromatic region.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.68-7.63 | Multiplet (m) | N/A | H-2', H-6', H-3', H-5' |
| 7.54 | Doublet (d) | 8.4 | H-2, H-6 |
| 7.00 | Doublet (d) | 8.8 | H-3, H-5 |
| 3.86 | Singlet (s) | N/A | -OCH₃ |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The spectrum for this compound is characterized by the presence of the trifluoromethyl (CF₃) group, which causes splitting of adjacent carbon signals due to C-F coupling.
The carbon of the CF₃ group itself appears as a quartet with a large coupling constant (¹JCF) of approximately 272 Hz. mdpi.com The ipso-carbon (C-4') to which the CF₃ group is attached also shows a quartet (²JCF) with a smaller coupling constant of about 33 Hz. mdpi.com The ortho-carbons (C-3', C-5') exhibit an even smaller quartet coupling (³JCF) of around 4 Hz. mdpi.com The methoxy carbon gives a signal around 55.4 ppm. rsc.org The remaining aromatic carbons appear in the expected region of 114-160 ppm. For instance, the carbon attached to the methoxy group (C-4) is found at the downfield end of the spectrum (around 162.0 ppm), while the carbons ortho to it (C-3, C-5) are shifted upfield (around 113.9 ppm). rsc.org
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) Hz |
|---|---|---|---|
| -OCH₃ | ~55.4 | Singlet | N/A |
| C-3, C-5 | ~114.0 | Singlet | N/A |
| C-2, C-6 | ~128.0 | Singlet | N/A |
| C-1' | ~132.5 | Singlet | N/A |
| C-4 | ~160.0 | Singlet | N/A |
| C-3', C-5' | ~125.7 | Quartet (q) | ~3.8 |
| C-2', C-6' | ~127.2 | Singlet | N/A |
| C-4' | ~129.1 | Quartet (q) | ~32.4 |
| -CF₃ | ~124.4 | Quartet (q) | ~272.0 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization
¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing functional groups. In this compound, this method is used to confirm the presence and electronic environment of the CF₃ group. The spectrum typically shows a single, sharp signal (a singlet) because there are no other fluorine atoms nearby to cause coupling. The chemical shift for the CF₃ group in this type of biphenyl (B1667301) structure is consistently observed in the range of -61 to -63 ppm, relative to a CFCl₃ standard. rsc.orgwiley-vch.de This characteristic chemical shift is a strong indicator of a CF₃ group attached to an aromatic ring.
Advanced 2D-NMR Techniques for Connectivity and Conformation
While 1D NMR spectra provide essential information, complex structures often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. mdpi.com
COSY experiments would confirm the proton-proton couplings within each aromatic ring, showing correlations between adjacent protons (e.g., between H-2/H-6 and H-3/H-5).
HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the aromatic rings.
Vibrational Spectroscopy Applications (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. researchgate.net The spectra for this compound display characteristic absorption bands corresponding to the vibrations of its constituent parts.
Key vibrational modes include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. amazonaws.com
C=C stretching: Aromatic ring stretching vibrations are observed in the 1400-1615 cm⁻¹ region. amazonaws.com
C-O stretching: The strong asymmetric stretching of the aryl-ether C-O bond is found around 1250 cm⁻¹. amazonaws.com
C-F stretching: The C-F stretching vibrations of the trifluoromethyl group are very strong and appear in the 1100-1350 cm⁻¹ region. amazonaws.com
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3030 | Aromatic C-H Stretch |
| ~1611, ~1484 | Aromatic C=C Stretch |
| ~1330 | C-F Stretch (CF₃) |
| ~1258 | Asymmetric C-O-C Stretch |
| ~1110-1178 | C-F Stretch (CF₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dominated by π → π* transitions within the aromatic biphenyl system. The presence of the methoxy (an electron-donating group) and trifluoromethyl (an electron-withdrawing group) substituents influences the energy of these transitions. Generally, compounds with extended conjugation like biphenyls exhibit strong absorption bands. For related methoxy-substituted aromatic compounds, absorption maxima are often observed in the 220-360 nm range. researchgate.netsielc.com The specific λmax (wavelength of maximum absorbance) for this compound provides insight into its electronic structure and the extent of conjugation between the two phenyl rings. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Analysis
This section would have detailed the precise mass-to-charge ratio of the molecular ion of this compound, confirming its elemental composition. An analysis of its fragmentation pattern under mass spectrometry would have identified characteristic daughter ions, providing insights into the molecule's structural stability and the relative strengths of its chemical bonds. A data table summarizing the observed fragments and their relative abundances would have been included.
Single-Crystal X-ray Diffraction Analysis
This section would have provided a comprehensive analysis of the solid-state structure of this compound.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A data table would have been presented with the specific crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) as determined by single-crystal X-ray diffraction.
Molecular Conformation and Dihedral Angle Analysis within the Crystal Lattice
This subsection would have discussed the three-dimensional arrangement of the atoms within the molecule in its crystalline form. A key focus would have been the dihedral angle between the two phenyl rings, which is a critical parameter in understanding the degree of π-conjugation and steric hindrance between the two substituted aromatic moieties.
Investigation of Conformational Disorder Phenomena (e.g., Trifluoromethyl Group Disorder)
This part would have addressed any observed disorder in the crystal structure, a common phenomenon for flexible groups like the trifluoromethyl (-CF3) group, which can often adopt multiple orientations within the crystal lattice. The nature and occupancy of any disordered components would have been discussed.
Without access to a published crystal structure or detailed mass spectrometry analysis of this compound, any attempt to generate the requested content would be speculative and fall outside the required standards of scientific accuracy. Further experimental research is required to elucidate the specific structural and spectroscopic properties of this compound.
Theoretical and Computational Investigations of 4 Methoxy 4 Trifluoromethyl Biphenyl
Quantum Chemical Computations and Electronic Structure Analysis
Quantum chemical methods are employed to model the electronic structure of 4-Methoxy-4'-trifluoromethyl-biphenyl, providing a detailed picture of its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for the geometry optimization of molecules, where the goal is to find the lowest energy arrangement of atoms in space. For biphenyl (B1667301) derivatives, DFT calculations, often paired with basis sets like 6-31G(d,p) or B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.goveurjchem.comresearchgate.net The optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. eurjchem.com Comparing these theoretical parameters with experimental data, such as those from X-ray diffraction, helps in validating the computational model. eurjchem.comrasayanjournal.co.in
Table 1: Representative Optimized Geometrical Parameters for a Biphenyl Core Structure (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (inter-ring) | 1.485 | - | - |
| C-C (phenyl) | 1.390 - 1.405 | 118 - 121 | - |
| C-O (methoxy) | 1.365 | - | - |
| C-C (trifluoromethyl) | 1.510 | - | - |
| C-C-C (phenyl) | - | ~120 | - |
| C-C-O | - | ~120 | - |
Note: These values are illustrative and represent typical bond lengths and angles for similar biphenyl structures as determined by DFT calculations. The actual values for this compound would require a specific computational study.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. acadpubl.euniscpr.res.in A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. rasayanjournal.co.inniscpr.res.in For substituted biphenyls, the distribution of HOMO and LUMO densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. acadpubl.eu
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Biphenyl
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These energy values are representative examples for similar aromatic compounds. The precise HOMO and LUMO energies for this compound would need to be determined by specific quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. acadpubl.euniscpr.res.in For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the fluorine atoms of the trifluoromethyl group, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl rings would exhibit a positive potential. niscpr.res.in
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions by analyzing the electron density of a molecule. wikipedia.orgusc.edu It provides a localized picture of bonding that aligns well with classical Lewis structures. wisc.edu NBO analysis calculates the natural atomic charges on each atom, offering a more robust description of the charge distribution than other methods like Mulliken population analysis. usc.eduwisc.edu For this compound, NBO analysis would quantify the electron-donating effect of the methoxy group and the electron-withdrawing effect of the trifluoromethyl group by detailing the charge distribution across the biphenyl system.
Table 3: Illustrative Natural Atomic Charges for Key Atoms in a Substituted Biphenyl
| Atom | Natural Charge (e) |
|---|---|
| Oxygen (Methoxy) | -0.55 |
| Carbon (Methoxy) | 0.15 |
| Carbon (ipso, Methoxy ring) | -0.20 |
| Carbon (ipso, Trifluoromethyl ring) | 0.30 |
Note: These charge values are representative and intended to illustrate the expected charge distribution based on the electronic nature of the substituents. Actual NBO charges would be the result of a specific computational study.
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and conformational flexibility of biphenyl compounds are key to their properties and interactions.
The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-hydrogen atoms. The rotation around the single bond connecting the two rings (the inter-ring or torsional angle) is a critical conformational feature. chemrxiv.org A torsional potential energy surface (PES) can be calculated to map the change in energy as this dihedral angle is varied. This analysis reveals the most stable conformation (the global minimum on the PES) and the energy barriers to rotation. chemrxiv.org For substituted biphenyls like this compound, the substituents can influence the preferred torsional angle and the height of the rotational barrier. The PES is typically calculated by performing a series of constrained geometry optimizations at fixed values of the torsional angle.
Influence of Substituents on Conformational Preferences and Rotational Barriers
The conformational preferences and the energy barrier to rotation around the central carbon-carbon single bond in biphenyl systems are significantly influenced by the nature and position of substituents on the aromatic rings. In the case of this compound, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the para positions play a crucial role in determining its three-dimensional structure and dynamic behavior.
Computational studies on various substituted biphenyls have shown that para-substituents can have a modest electronic influence on the rotational energy barrier. Electron-donating groups can sometimes lower the rotational barrier, while electron-withdrawing groups may have the opposite effect. researchgate.net The precise impact depends on the interplay of electronic and steric factors.
To illustrate the typical range of rotational barriers in related biphenyl systems, the following table presents data from computational studies on biphenyl and its derivatives. It is important to note that these are representative values and the specific barrier for this compound would require dedicated computational analysis.
| Compound | Substituents | Method of Calculation | Calculated Rotational Barrier (kcal/mol) |
| Biphenyl | None | DFT | ~2.0 |
| 4,4'-difluorobiphenyl | 4,4'-di-F | DFT | ~2.1 |
| 4,4'-dimethylbiphenyl | 4,4'-di-CH₃ | DFT | ~2.0 |
| 2,2'-dimethylbiphenyl | 2,2'-di-CH₃ | DFT | ~18 |
Atropisomerism and Axial Chirality in Substituted Biphenyl Systems
Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, separable enantiomers. iaea.orgnih.gov This phenomenon is most commonly observed in ortho-substituted biphenyl derivatives where bulky groups prevent free rotation around the inter-ring bond. wikipedia.orgyoutube.com The resulting isomers are not superimposable on their mirror images and are said to possess axial chirality. wikipedia.orgwiley-vch.de
For atropisomerism to occur, the rotational barrier must be high enough to allow for the isolation of the individual atropisomers at a given temperature, typically with a half-life of 1000 seconds or more at that temperature, which corresponds to a free energy of activation (ΔG‡) of approximately 23 kcal/mol at 300 K.
In the case of this compound, the substituents are in the para positions. This substitution pattern does not introduce significant steric hindrance to rotation around the central C-C bond. Therefore, the rotational barrier is expected to be low, and the molecule is not expected to exhibit atropisomerism under normal conditions. The interconversion between different torsional angles would be rapid at room temperature.
The presence of bulky substituents in the ortho positions is a critical requirement for observing stable atropisomers in biphenyl systems. The table below provides examples of ortho-substituted biphenyls and their rotational barriers to illustrate this point.
| Compound | Ortho Substituents | Rotational Barrier (kcal/mol) | Atropisomeric? |
| 2,2'-dimethylbiphenyl | -CH₃, -CH₃ | ~18 | No (borderline, rapid interconversion at RT) |
| 2,2'-diiodobiphenyl | -I, -I | >25 | Yes |
| 2,2'-bis(trifluoromethyl)biphenyl | -CF₃, -CF₃ | >25 | Yes |
This table provides examples to illustrate the principle of atropisomerism in biphenyls.
Molecular Modeling and Simulation Approaches for Conformational Space Exploration
The exploration of the conformational space of molecules like this compound is greatly facilitated by molecular modeling and simulation techniques. These computational methods provide insights into the preferred geometries, energy landscapes, and dynamic properties of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Determine the lowest energy conformation, including the dihedral angle between the two phenyl rings.
Calculate the rotational energy profile: By systematically varying the dihedral angle and calculating the energy at each step, a potential energy surface for the rotation around the central C-C bond can be generated. The highest point on this profile corresponds to the rotational barrier.
Predict spectroscopic properties: Theoretical NMR, IR, and UV-Vis spectra can be calculated and compared with experimental data for structural validation. researchgate.netmdpi.com
Molecular Dynamics (MD) simulations can also be used to study the dynamic behavior of this compound. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over time, providing a trajectory that describes the molecule's movements. This approach can be used to:
Explore the conformational landscape: By simulating the molecule's motion at a given temperature, the accessible conformations and the transitions between them can be observed.
Study solvent effects: MD simulations can explicitly include solvent molecules, allowing for the investigation of how the environment affects the conformational preferences of the biphenyl derivative.
The choice of computational method and the level of theory (e.g., the specific functional and basis set in DFT) are crucial for obtaining accurate results. semanticscholar.org For flexible molecules like biphenyls, it is important to use methods that can adequately describe non-covalent interactions, such as dispersion forces, which can influence the stability of different conformations. researchgate.netsemanticscholar.org
Applications and Mechanistic Studies in Advanced Research Areas
Roles in Organic Synthesis as a Building Block and Intermediate
4-Methoxy-4'-trifluoromethyl-biphenyl serves as a valuable building block and intermediate in the synthesis of more complex molecules. Its biphenyl (B1667301) core provides a rigid scaffold that can be further functionalized. Functionalized biphenyls are crucial intermediates for a wide array of pharmaceutical products. researchgate.net For instance, derivatives of biphenyl have been explored for their anti-tumor and antimicrobial activities. researchgate.net
The synthesis of related biphenyl structures often involves cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction is a common method to create the biphenyl linkage. In a study aimed at synthesizing inhibitors for the human enzyme lactate (B86563) dehydrogenase A (hLDHA), a similar compound, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, was synthesized via a Suzuki cross-coupling of a halo-imine with 4-(trifluoromethyl)phenylboronic acid. mdpi.com This highlights the utility of the trifluoromethyl-biphenyl moiety as a key structural component in the synthesis of biologically active molecules. mdpi.com
Mechanistic Studies in Biological Systems (In Vitro and Biochemical Focus)
The specific combination of a methoxy (B1213986) group and a trifluoromethyl group on the biphenyl scaffold of this compound imparts distinct properties that are of significant interest in biochemical and in vitro studies.
The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry due to its unique electronic and steric properties. It is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule. nih.govwechemglobal.com This enhanced lipophilicity can facilitate the molecule's ability to cross cell membranes and interact with hydrophobic pockets within biomolecules like proteins and enzymes. nih.gov
The incorporation of a trifluoromethyl group can lead to improved metabolic stability and enhanced binding affinity to biological targets. nih.govwechemglobal.com This is attributed to the high electronegativity of the fluorine atoms, which can strengthen hydrogen bonding and electrostatic interactions. nih.gov The increased lipophilicity and stability conferred by the -CF3 group make it a valuable addition in drug design to improve a compound's pharmacokinetic profile. nih.govresearchgate.net
Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Influence of Trifluoromethyl Group | Reference |
| Lipophilicity | Increases | nih.govresearchgate.net |
| Metabolic Stability | Enhances | nih.govwechemglobal.com |
| Binding Affinity | Can improve through enhanced interactions | nih.gov |
| Permeability | Can facilitate membrane permeability | nih.gov |
While direct studies on this compound as a lactate dehydrogenase A (LDHA) inhibitor are not extensively detailed in the provided context, the synthesis of related compounds for this purpose suggests its relevance. mdpi.com LDHA is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). nih.gov Inhibition of LDHA is therefore a promising strategy for cancer therapy. nih.govnih.gov
The trifluoromethyl group is a known feature in various enzyme inhibitors. nih.gov Trifluoromethyl ketones (TFKs), for example, are potent inhibitors of carboxylesterases, acting as transition state analogs. nih.gov In the context of LDHA, a compound named 1-(phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) was identified as a potent inhibitor. nih.gov This suggests that the trifluoromethylphenyl moiety is a key pharmacophore for LDHA inhibition. The inhibitory mechanism often involves the binding of the inhibitor to the enzyme, which can be influenced by the physicochemical properties conferred by the trifluoromethyl group.
A closely related compound, 4-methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, has been identified as a potent and selective agonist of the sphingosine-1-phosphate-1 (S1P1) receptor. nih.govnih.gov S1P1 receptor agonists are under investigation for the treatment of autoimmune diseases like multiple sclerosis. nih.gov
This class of compounds is noteworthy as they can lack the traditional polar headgroup often seen in S1P1 agonists. nih.gov The excellent potency and selectivity of these molecules are attributed to their specific interactions with the receptor. The trifluoromethyl-biphenyl scaffold plays a crucial role in orienting the molecule within the binding pocket of the S1P1 receptor. The high selectivity against other S1P receptor subtypes (S1P2-5) makes such compounds valuable tools for studying the clinical relevance of selective S1P1 agonism. nih.govacs.org
Table 2: S1P Receptor Activity Profile of a Related Biphenyl Agonist
| Receptor | Activity (EC50) | Efficacy | Reference |
| S1P1 | 0.035 µM | 96% | nih.gov |
| S1P2 | > 25 µM | Not appreciable | nih.govacs.org |
| S1P3 | > 25 µM | Not appreciable | nih.govacs.org |
| S1P4 | > 25 µM | Not appreciable | nih.govacs.org |
| S1P5 | 4.3 µM | 58% | nih.govacs.org |
Due to its specific interactions with biological targets, this compound and its derivatives can serve as biochemical probes. For instance, the high selectivity of related S1P1 receptor agonists allows researchers to investigate the specific roles of this receptor in lymphocyte trafficking and other physiological processes without the confounding effects of activating other S1P receptor subtypes. nih.gov By observing the downstream effects of selectively activating the S1P1 receptor with such a compound, the intricate details of cellular signaling pathways can be elucidated.
Substituted biphenyl derivatives have been shown to possess a range of biological activities, including antimicrobial properties. tsijournals.com The mechanism of action for the antimicrobial effects of biphenyl compounds can be multifaceted, including the disruption of cell walls or membranes and the inhibition of protein and nucleic acid synthesis. researchgate.net
In a study on biphenyl and dibenzofuran derivatives, a compound containing a 4'-(trifluoromethyl)-[1,1'-biphenyl] core, specifically 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol, exhibited potent antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative bacteria. nih.gov The structure-activity relationship from this study indicated that a strong electron-withdrawing group, such as the trifluoromethyl group, on one of the phenyl rings was beneficial for antibacterial activity. researchgate.netnih.gov This suggests that the electronic properties of the trifluoromethyl group play a direct role in the compound's ability to interfere with essential bacterial processes.
Contributions to Materials Science
Liquid Crystalline Behavior and Mesophase Stability of Substituted Biphenyls
While specific mesophase data for this compound are not extensively documented in the surveyed literature, the structural motifs of this compound are common in molecules designed to exhibit liquid crystalline properties. Biphenyl derivatives are a cornerstone in the development of liquid crystal displays (LCDs) . The introduction of a trifluoromethyl group is a known strategy for designing advanced liquid crystal materials, as it can lead to broad enantiotropic mesomorphic ranges and high thermal stability nbinno.combohrium.com.
Research on analogous compounds demonstrates the influence of such substitutions. For instance, various four-ring fluorinated liquid crystals incorporating a trifluoromethyl-biphenyl core have been synthesized and shown to exhibit a nematic phase over a wide range of temperatures figshare.com. The mesomorphic stability of these materials is often investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) researchgate.netresearchgate.net. The substitution pattern significantly impacts the intermolecular interactions, which in turn dictates the type and stability of the liquid crystal phase researchgate.net. Fluorinated biphenyl derivatives are considered essential for creating fast-response LCDs due to their exceptional thermal stability and optimal dielectric anisotropy nbinno.com.
| Compound Class | Observed Mesophase(s) | Key Investigated Properties | Reference |
|---|---|---|---|
| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[...]-biphenyls | Nematic | Phase transition temperatures, thermal stability | figshare.com |
| (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate | Smectic | Mesomorphic stability, thermal properties (via DSC, POM, DFT) | researchgate.net |
| 4-trifluoromethyl phenyl azo phenyl 4-alkoxy benzoates | Enantiotropic mesomorphic range | High-temperature stability, broad mesomorphic range | bohrium.com |
Applications in Organic Electronic and Optical Devices (e.g., organic laser media)
The this compound structure possesses features that are highly relevant for organic electronic and optical devices. Fluorinated biphenyl compounds are actively used in the development of organic light-emitting diodes (OLEDs) and organic semiconductors . The trifluoromethyl group is particularly valued for its ability to enhance the stability and performance of these materials.
In the field of organic field-effect transistors (OFETs), polymers incorporating trifluoromethyl-substituted biphenyl units have demonstrated excellent ambipolarity and high stability in ambient conditions researchgate.net. For example, a conjugated polymer with a 2,2′-bis(trifluoromethyl)biphenyl acceptor unit showed enhanced oxidative stability due to its low-lying HOMO level and better moisture resistance from its fluorine content researchgate.net. These characteristics are crucial for the longevity and reliability of electronic devices. Furthermore, the use of trifluoromethylated aryl groups in three-coordinate borane compounds has been shown to improve the acceptor properties and stability of materials designed for OLEDs, including those that exhibit thermally activated delayed fluorescence (TADF) researchgate.net. While direct application of this compound as an organic laser medium is not documented, the broader class of substituted biphenyls is investigated for such purposes.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers for Catalysis
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules researchgate.net. The organic linkers are crucial as they define the structure, pore size, and functionality of the resulting material. A prerequisite for a molecule to act as a linker is the presence of coordinating functional groups, such as carboxylates or pyridyls, that can bind to the metal nodes researchgate.netrsc.org.
The compound this compound, in its native form, lacks these necessary coordinating groups. Therefore, it is not suitable to be used directly as a primary building block or linker for the synthesis of MOFs or coordination polymers. The synthesis of these frameworks requires bifunctional or multifunctional organic linkers that can form strong coordination bonds to create a stable, extended network researchgate.net.
As this compound is not integrated into MOFs as a linker, it does not exhibit catalytic activity in this context. However, the core biphenyl structure, when appropriately functionalized, is a key component of linkers used to create highly active catalytic MOFs. Specifically, biphenyl-dicarboxylate linkers are widely used to construct frameworks for heterogeneous catalysis mdpi.com.
Research has shown that MOFs built with functionalized biphenyl dicarboxylate linkers can be highly effective catalysts for important organic transformations. For example, a MOF synthesized from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid and copper ions exhibited high catalytic activity for both cyanosilylation reactions and the epoxidation of olefins researchgate.net. The framework's structure, with a high density of catalytic sites within its channels, led to excellent conversion and selectivity researchgate.net. Similarly, other MOFs containing open metal sites and constructed from functionalized linkers have been shown to be efficient catalysts for the cyanosilylation of aldehydes acs.orgnih.gov. The catalytic performance of these materials is often attributed to the presence of Lewis acidic metal sites and the specific environment created by the organic linkers nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,2'-Bis(trifluoromethyl)biphenyl |
| 3-fluoro-4-trifluoromethyl-4ʹ-(4ʹ-alkyl[...]-biphenyls |
| (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate |
| 4-trifluoromethyl phenyl azo phenyl 4-alkoxy benzoates |
| 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid |
| Biphenyl-4,4'-dicarboxylic acid |
Concluding Remarks and Future Research Perspectives
Remaining Research Challenges and Knowledge Gaps in 4-Methoxy-4'-trifluoromethyl-biphenyl Research
Despite its utility, several knowledge gaps and research challenges persist for this compound. A primary challenge lies in the development of more efficient and sustainable synthetic protocols. While palladium-catalyzed cross-coupling reactions are standard, future work should focus on catalysts based on more earth-abundant metals and explore milder reaction conditions to improve the process's environmental footprint.
A significant gap exists in the exploration of its atropisomerism. Biphenyls with suitable ortho-substitution can exhibit axial chirality, a feature that is critical in asymmetric catalysis and pharmacology. stackexchange.comvedantu.com Although this compound itself is not chiral, research into ortho-substituted derivatives that are chiral remains a complex challenge in asymmetric synthesis. pnas.orgpharmtech.com Developing scalable methods to access single, stable atropisomers of related derivatives is a formidable synthetic hurdle. chemrxiv.org
Furthermore, a comprehensive characterization of its solid-state properties is lacking. Detailed studies on crystallography, potential polymorphism, and packing interactions would be invaluable for its application in materials science. rasayanjournal.co.in From a physicochemical standpoint, while its liquid crystalline applications are noted, a deeper investigation into its photophysical properties, such as fluorescence quantum yield and phosphorescence, could reveal currently unknown potential in optoelectronics. Finally, its biological activity profile is underexplored; systematic screening could uncover novel pharmacological applications beyond its use as a structural motif. nih.govnih.gov
Potential for Novel Derivatizations and Emerging Applications
The structure of this compound provides a robust scaffold for novel derivatizations, opening pathways to new materials and bioactive molecules.
Modification of Existing Functional Groups: The methoxy (B1213986) group is a key site for derivatization. Demethylation to the corresponding phenol (B47542) would provide a versatile handle for introducing a wide array of functionalities through esterification or etherification, allowing for the fine-tuning of properties like solubility, polarity, and biological target affinity. mdpi.com
Aromatic Ring Functionalization: The two phenyl rings can be subjected to further electrophilic or nucleophilic substitution reactions to introduce additional groups. This could lead to multifunctional biphenyls with tailored electronic and steric properties for advanced applications.
Polymer and Dendrimer Scaffolds: This compound can serve as a monomer unit for the synthesis of novel polymers. nih.gov The inclusion of the trifluoromethyl group can enhance the thermal and oxidative stability of resulting polymers, making them suitable for high-performance organic field-effect transistors (OFETs) and other electronic devices. rsc.org
These derivatizations could unlock emerging applications. In materials science, novel derivatives could be investigated as components in ferroelectric nematic liquid crystal phases, a rapidly advancing area of research. abdn.ac.uk In medicinal chemistry, the biphenyl (B1667301) scaffold is a privileged structure. nih.gov New derivatives could be designed as inhibitors for protein-protein interactions or as selective receptor agonists, leveraging the metabolic stability often conferred by the trifluoromethyl group. mdpi.comresearchgate.net
Interdisciplinary Research Opportunities in Substituted Biphenyl Chemistry
The future of research on this compound and related structures is inherently interdisciplinary, requiring collaboration across traditional scientific boundaries. lums.edu.pk
Chemistry and Materials Science: The synthesis of new biphenyl derivatives by organic chemists provides the foundational materials for physicists and materials scientists to study. acs.org This synergy is crucial for developing next-generation liquid crystals, organic semiconductors, and functional polymers. Understanding the relationship between molecular structure and macroscopic properties is a key collaborative goal. abdn.ac.uk
Experimental and Computational Chemistry: Computational studies, such as Density Functional Theory (DFT), can predict the geometric and electronic properties of novel biphenyl derivatives before their synthesis. acs.orgnih.govresearchgate.net This predictive power can guide experimental efforts by identifying promising candidates for specific applications, thereby saving significant time and resources. Modeling can provide insights into intermolecular interactions, which is essential for designing crystal structures and liquid crystalline phases. rasayanjournal.co.in
Chemistry and Biology/Medicine: The biphenyl scaffold is prevalent in pharmaceuticals. nih.govnih.gov Collaborative efforts between synthetic chemists and biologists are essential to design, synthesize, and evaluate new derivatives for therapeutic potential. nih.govmdpi.com This includes screening for activity against various diseases, studying metabolic pathways, and understanding drug-receptor interactions. mdpi.com
By fostering these interdisciplinary connections, the scientific community can fully exploit the potential of this compound and the broader class of substituted biphenyls, leading to fundamental discoveries and innovative technologies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-Methoxy-4'-trifluoromethyl-biphenyl with high regioselectivity?
- Methodological Answer : A Suzuki-Miyaura cross-coupling reaction is often employed for biphenyl synthesis. For example, coupling a methoxy-substituted boronic acid with a trifluoromethyl-substituted aryl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C. Optimization of protecting groups (e.g., methoxy stability under basic conditions) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical. Reaction monitoring via TLC and NMR ensures minimal side products like dehalogenated intermediates .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm, singlet) and trifluoromethyl (¹³C δ ~125 ppm, q, J = 270 Hz via ¹⁹F coupling) groups. Compare with DFT-predicted chemical shifts to resolve ambiguities .
- FT-IR : Confirm C-F stretches (1100–1250 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Resolve potential disorder in trifluoromethyl groups using restraints and constraints .
Q. How can computational chemistry aid in predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (for nucleophilic/electrophilic sites), and vibrational spectra. Compare computed vs. experimental IR/NMR data to validate the structure. For isotopic fractionation studies (e.g., ¹³C labeling), use cost-effective DFT protocols like B97-3c .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction pathways in further functionalization?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The methoxy group (ortho/para-directing) competes with the electron-withdrawing trifluoromethyl group (meta-directing). Use nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) to probe regioselectivity. Analyze product ratios via HPLC or GC-MS.
- Cross-Coupling Reactions : Screen ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency at sterically hindered positions .
Q. What experimental and computational approaches resolve discrepancies between predicted and observed spectroscopic data?
- Methodological Answer :
- NMR Anomalies : Check for dynamic effects (e.g., rotational barriers in biphenyl systems) via variable-temperature NMR. For DFT deviations, refine solvation models (e.g., PCM) or include explicit solvent molecules.
- X-ray vs. DFT Geometries : Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-F···H contacts) that distort bond angles in crystals .
Q. How can the compound’s potential as a liquid crystal material be systematically evaluated?
- Methodological Answer :
- Thermal Analysis : Perform Differential Scanning Calorimetry (DSC) to identify phase transitions (e.g., nematic-to-isotropic). Compare with structurally similar biphenyls (e.g., 4-Cyano-4'-heptyloxybiphenyl) .
- Polarized Optical Microscopy : Observe birefringence textures (e.g., schlieren patterns) to confirm mesophase formation.
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion (e.g., mixing DCM with hexane or ether) to induce slow nucleation.
- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][PF₆]) to reduce molecular mobility. Refine twinned crystals using SHELXL’s TWIN/BASF commands .
Q. How can its enzyme inhibition potential be assessed in drug discovery pipelines?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases). Validate with molecular dynamics simulations (AMBER/CHARMM).
- In Vitro Assays : Perform fluorometric assays (e.g., NADH-coupled) to measure IC₅₀ values. Compare with control inhibitors and analyze structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
